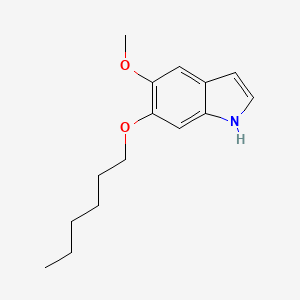![molecular formula C18H19N5O3 B12924345 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide CAS No. 89459-49-4](/img/structure/B12924345.png)
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide typically involves multiple steps. One common method includes the nitration of acridine derivatives followed by amination and carboxamidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups to the acridine core .
Aplicaciones Científicas De Investigación
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA topology management, leading to the stabilization of the cleavable complex and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 5-F-9-amino-DACA
Uniqueness
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
89459-49-4 |
|---|---|
Fórmula molecular |
C18H19N5O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-22(2)10-9-20-18(24)13-7-3-5-11-15(19)12-6-4-8-14(23(25)26)17(12)21-16(11)13/h3-8H,9-10H2,1-2H3,(H2,19,21)(H,20,24) |
Clave InChI |
XDQDEIIZJFPQEM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)[N+](=O)[O-])N=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


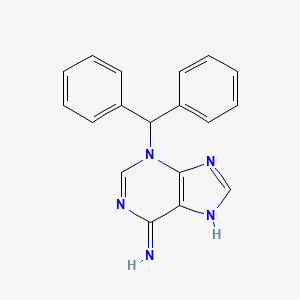
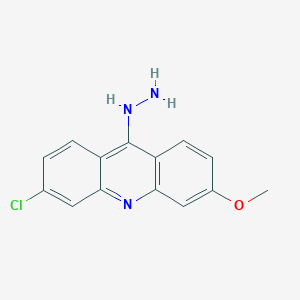
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
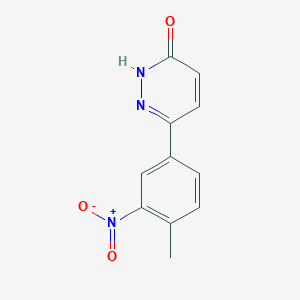
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
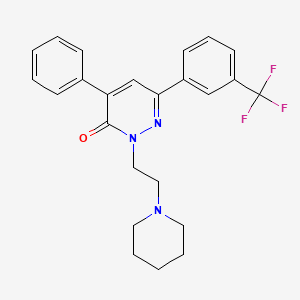
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
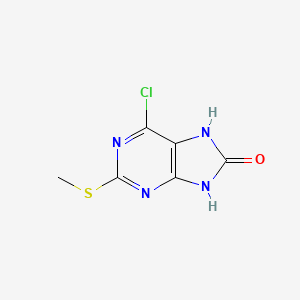
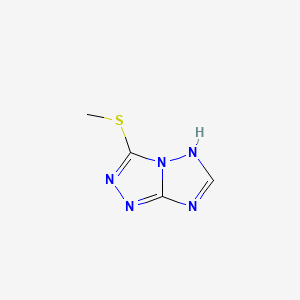
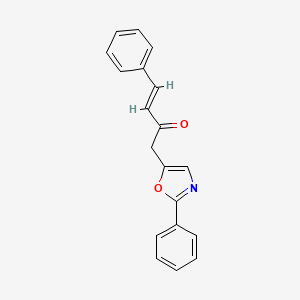
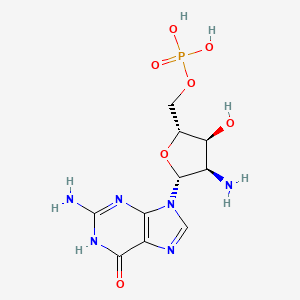
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
